3-benzylidene-3,4-dihydro-2H-1,4-benzoxazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

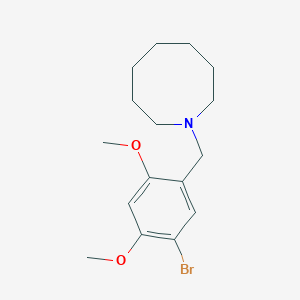

3-Benzylidene-3,4-dihydro-2H-1,4-benzoxazin-2-one belongs to a class of compounds known for their significant chemical and physical properties. These compounds have found applications in the production of functional polymers, optoelectronic materials, and as intermediates in organic synthesis. The interest in these compounds stems from their structural diversity, which plays a vital role in their physical and chemical properties, and their potential for sustainable development through synthesis from bioresources.

Synthesis Analysis

A novel synthesis approach for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis, underscoring the method's efficiency and selectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been extensively analyzed, revealing that the oxazine ring adopts specific conformations to maintain structural planarity. For instance, X-ray crystallographic studies have shown that these rings often adopt a half-chair conformation, optimizing bond angles within the ring for planarity. Such structural insights are crucial for understanding the compound's reactivity and properties (Wattanathana et al., 2021).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, contributing to their wide application range. One reported method involves the domino aziridine ring opening followed by copper-catalyzed Goldberg coupling cyclization, demonstrating the compound's versatility as an intermediate for synthesizing other complex molecules with good to excellent yields (Rao et al., 2009).

Physical Properties Analysis

The physical properties of benzoxazine derivatives vary widely and are influenced by their molecular structure. Hirshfeld surface analysis and photophysical property studies have provided valuable insights into the intermolecular interactions within these compounds. For example, significant interactions such as C–H···N, C–H···O, and C–H···π interactions have been identified, which influence the compound's physical properties and its behavior in different solvents (Wattanathana et al., 2021).

Chemical Properties Analysis

The chemical properties of 3,4-dihydro-2H-1,4-benzoxazin-2-one derivatives are characterized by their reactivity towards various reagents and conditions. Studies have shown that these compounds can be utilized as potent intermediates for synthesizing oxygen-functionalized aromatic compounds, highlighting their utility in organic synthesis. The versatility and reactivity of these compounds underscore their importance in the development of new materials and chemicals (Nakamura et al., 2003).

Propiedades

IUPAC Name |

(3E)-3-benzylidene-4H-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15-13(10-11-6-2-1-3-7-11)16-12-8-4-5-9-14(12)18-15/h1-10,16H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVUHCRTLAWHU-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)

![2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)

![ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5660959.png)

![N-{(3R*,4S*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5660963.png)

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660967.png)

![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)

![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)

![3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5660979.png)

![ethyl [5-methyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5660998.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5661002.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5661010.png)

![N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)